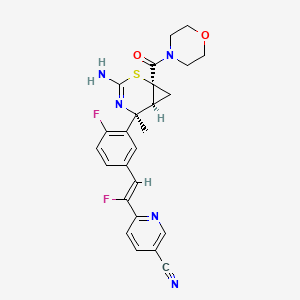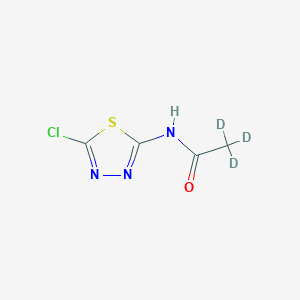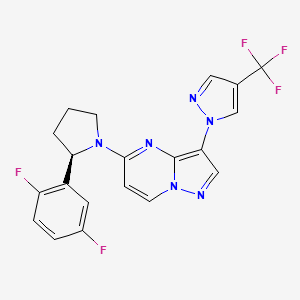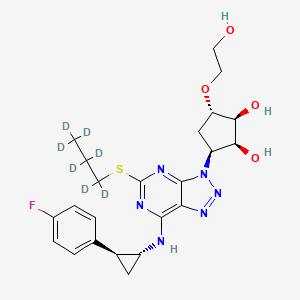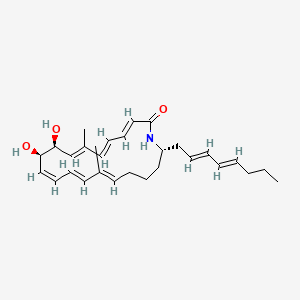
16,17-Dihydroheronamide C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dihydroheronamide C is a synthetic derivative of heronamide C, a polyene macrolactam known for its biological activity. This compound has been designed to study the mode of action of heronamide C and its analogs. It is particularly noted for its antifungal properties and its ability to bind to cell membrane components .
準備方法
The synthesis of 16,17-Dihydroheronamide C involves a highly modular strategy that includes Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the incorporation of various functional groups. The reaction conditions typically involve the use of palladium catalysts and boronate esters under controlled temperatures and pressures .
化学反応の分析
16,17-Dihydroheronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
16,17-Dihydroheronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode of action of polyene macrolactams.
Biology: The compound is employed in studies involving cell membrane interactions and chiral recognition.
Medicine: Its antifungal properties make it a candidate for developing new antifungal agents.
作用機序
The mechanism of action of 16,17-Dihydroheronamide C involves its binding to cell membrane components, particularly lipids with saturated hydrocarbon chains. This binding disrupts the membrane structure, leading to cell growth inhibition and morphological changes. The compound’s activity is highly dependent on the presence of the C16-C17 double bond, which is crucial for its biological effects .
類似化合物との比較
16,17-Dihydroheronamide C is compared with other similar compounds such as heronamide C, 8-deoxyheronamide C, and ent-heronamide C. These compounds share a similar macrolactam structure but differ in their functional groups and biological activities. For instance, heronamide C and 8-deoxyheronamide C also exhibit antifungal properties, but their mode of action and efficacy can vary. The unique aspect of this compound is its specific interaction with cell membrane components, which sets it apart from its analogs .
特性
分子式 |
C29H41NO3 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |
InChIキー |
SAMBOMHOYJPACQ-IXCISVSSSA-N |
異性体SMILES |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
正規SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)
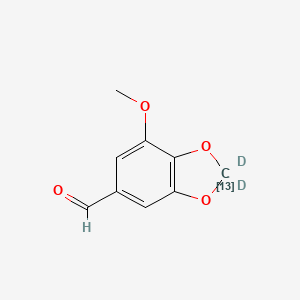
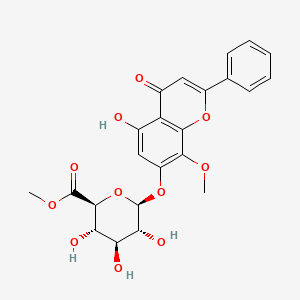
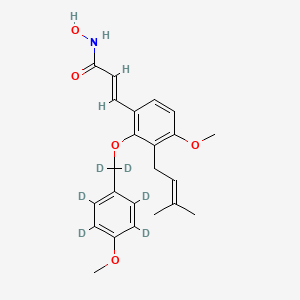
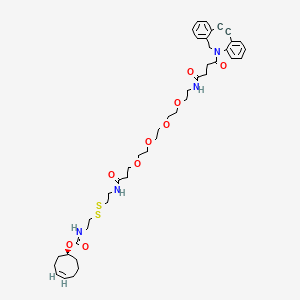
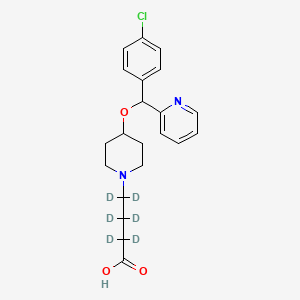
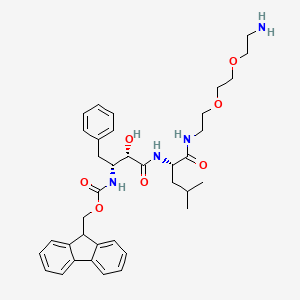
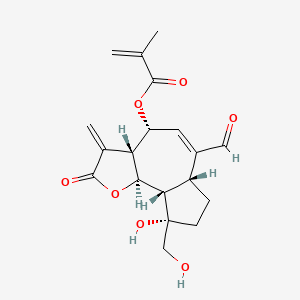
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
